8-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile
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Overview
Description
8-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7400^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile is a complex organic compound with a molecular formula of C28H30N4O2 This compound is notable for its unique structure, which includes a benzimidazole core fused with a pyridine ring, and a piperidine moiety attached via a hydroxypropyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the oxidative cyclization of aniline derivatives with nitrosobenzene intermediates.
Attachment of the Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction, where 4-benzylpiperidine reacts with a suitable electrophile.
Hydroxypropyl Linker Addition: The hydroxypropyl linker is added via a reaction with an epoxide or a halohydrin under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
8-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzyl group on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups such as halogens, nitro groups, or alkyl groups.
Scientific Research Applications
8-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine moiety, known for its use in research as a monoamine releasing agent.
Benzimidazole Derivatives: Compounds with a benzimidazole core, known for their broad range of biological activities.
Uniqueness
8-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-11-methyl-13-oxo-1,8-diazatricyclo[7400^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile is unique due to its combination of a benzimidazole core with a piperidine moiety and a hydroxypropyl linker
Properties
IUPAC Name |
5-[3-(4-benzylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2/c1-20-15-27(34)32-26-10-6-5-9-25(26)31(28(32)24(20)17-29)19-23(33)18-30-13-11-22(12-14-30)16-21-7-3-2-4-8-21/h2-10,15,22-23,33H,11-14,16,18-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFXENWUIHUEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CN4CCC(CC4)CC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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